
Cox-2-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2-IN-17 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. COX-2 inhibitors are designed to reduce inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cox-2-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Explored as a potential treatment for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Wirkmechanismus
Cox-2-IN-17 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors .
Vergleich Mit ähnlichen Verbindungen
- Celecoxib
- Etoricoxib
- Rofecoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
Comparison: Cox-2-IN-17 is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in a different therapeutic profile and side effect profile compared to other COX-2 inhibitors. For example, some COX-2 inhibitors have been associated with cardiovascular risks, while this compound may offer a safer alternative .
Eigenschaften
Molekularformel |
C20H23ClN6O2 |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |
InChI |
InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
FDJHAIWHVOSEBD-HNNXBMFYSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Kanonische SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
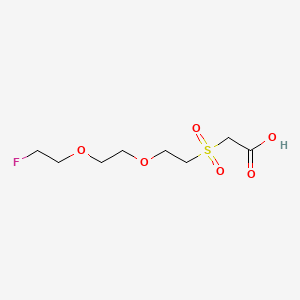
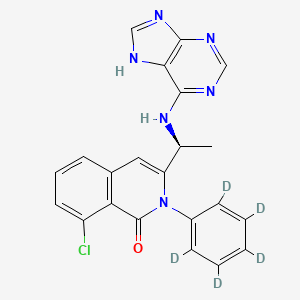

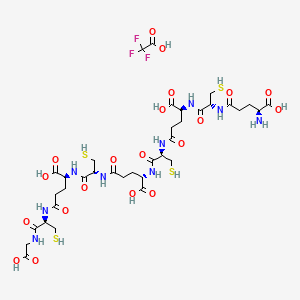

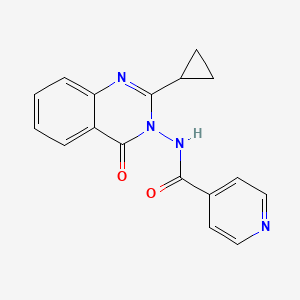
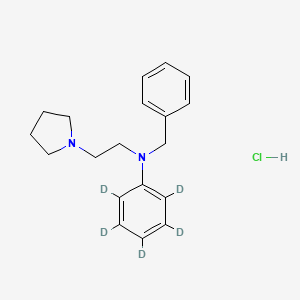
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
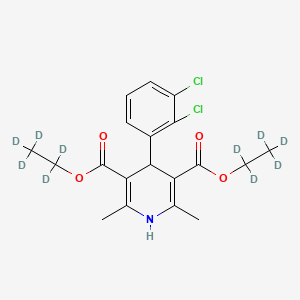
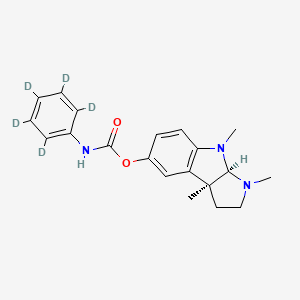
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
